REACTION_CXSMILES
|
I[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[F:7][C:8]([F:36])([F:35])[C:9]1[CH:34]=[CH:33][CH:32]=[CH:31][C:10]=1[C:11]([N:13]1[CH2:18][CH2:17][N:16]([C:19]2[N:24]=[N:23][C:22]([N:25]3[CH2:29][CH2:28][NH:27][C:26]3=[O:30])=[CH:21][CH:20]=2)[CH2:15][CH2:14]1)=[O:12]>>[CH2:2]([N:27]1[CH2:28][CH2:29][N:25]([C:22]2[N:23]=[N:24][C:19]([N:16]3[CH2:17][CH2:18][N:13]([C:11](=[O:12])[C:10]4[CH:31]=[CH:32][CH:33]=[CH:34][C:9]=4[C:8]([F:35])([F:36])[F:7])[CH2:14][CH2:15]3)=[CH:20][CH:21]=2)[C:26]1=[O:30])[CH2:3][CH2:4][CH2:5][CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICCCCC
|
Name
|
1-{6-[4-(2-trifluoromethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}imidazolidin-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C(=O)N2CCN(CC2)C2=CC=C(N=N2)N2C(NCC2)=O)C=CC=C1)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)N1C(N(CC1)C=1N=NC(=CC1)N1CCN(CC1)C(C1=C(C=CC=C1)C(F)(F)F)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |